molecular formula C17H12N4O2 B2858972 1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1207032-63-0

1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No. B2858972
CAS RN: 1207032-63-0
M. Wt: 304.309
InChI Key: BHIDNQPOVMNMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing quinoline, pyridine, and oxadiazole rings are known to participate in a variety of chemical reactions. For example, the quinoline ring can undergo electrophilic substitution at the 5- and 8-positions, while the pyridine ring can undergo nucleophilic substitution at the 2-, 4-, and 6-positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrogen atoms in the pyridine and oxadiazole rings may allow for hydrogen bonding, which could influence its solubility in different solvents .

Scientific Research Applications

Coordination Polymers and Magnetic Properties

Research has explored the self-assembly of new M(II) coordination polymers using asymmetric 1,3,4-oxadiazole-containing ligands, highlighting the significant role of counterions in the structural assemblies. The study demonstrated the construction of porous coordination polymers with one-dimensional, two-dimensional, and three-dimensional structures, revealing the impact of quinoline units and asymmetric molecules in the formation of these polymers. The magnetic properties of these polymers were also investigated, showcasing their potential in material science applications (Wu et al., 2017).

Antibacterial Activity

A series of 2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline compounds were synthesized and evaluated for their antibacterial activities against various bacterial strains. This study indicated the potential of these compounds in antimicrobial applications, with several showing promising antibacterial activity (Joshi et al., 2011).

Antimicrobial and Spectral Aspects

Novel first transition metal-based heterochelates incorporating a ligand similar to the query compound were synthesized and characterized. These heterochelates exhibited in vitro antibacterial activity against a range of Gram-positive and Gram-negative organisms, demonstrating their potential in antimicrobial research (Oza et al., 2011).

Antioxidant Applications

Derivatives of quinolinone, including compounds similar to the query compound, were synthesized and evaluated for their antioxidant efficiency in lubricating greases. The study provided insights into the correlation between the antioxidant activity of these compounds and their chemical structures, highlighting their potential use in industrial applications (Hussein et al., 2016).

properties

IUPAC Name

1-methyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2/c1-21-10-13(15(22)12-4-2-3-5-14(12)21)17-19-16(20-23-17)11-6-8-18-9-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIDNQPOVMNMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.